

Docking Software Performance Comparison

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Compound Focus: LabMol-301

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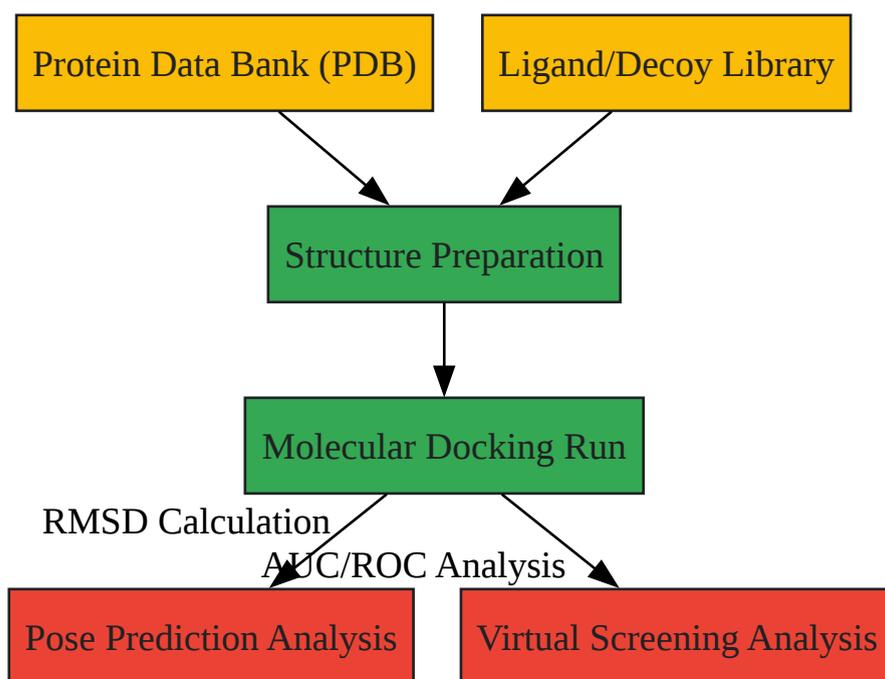
Docking Program	Pose Prediction Accuracy (RMSD < 2Å)	Virtual Screening Performance (AUC)	Key Findings & Strengths
Glide [1]	100% (COX-1/COX-2)	0.61 - 0.92 [1]	Superior pose prediction; high enrichment [1]
GNINA [2]	Not Explicitly Reported	Superior to Vina [2]	Best known-binder identification; CNN score improves ranking [2]
AutoDock Vina [2] [1]	59% - 82% [1]	Lacks specificity [2]	Widely used; default search space may be sub-optimal [3] [2]
GOLD [1]	59% - 82%	0.61 - 0.92 [1]	Good performance in virtual screening [1]
FlexX [1]	59% - 82%	0.61 - 0.92 [1]	Good performance in virtual screening [1]
UCSF DOCK [2]	Not Explicitly Reported	Lacks specificity [2]	Widely used; publishes ROC curves [2]

Experimental Protocols Overview

To interpret the data, it's helpful to understand how this performance data was generated.

- Pose Prediction Evaluation
 - **Method:** The "gold standard" is to dock a ligand into a protein with a known experimental complex structure [4]. The Root-Mean-Square Deviation (RMSD) between the docked pose and the experimental pose is calculated [1] [4].
 - **Accuracy Threshold:** An RMSD value of **less than 2.0 Å** is typically considered a successful, correct prediction [2] [1].
- Virtual Screening Evaluation
 - **Method:** Programs screen a library of molecules containing known active compounds and decoy (inactive) molecules. The ability to rank active compounds higher than decoys is measured using Receiver Operating Characteristic (ROC) curves [2] [1].
 - **Key Metric:** The **Area Under the Curve (AUC)** measures overall performance. An AUC of 0.5 is random, while 1.0 is perfect separation. An **AUC \geq 0.70** is generally considered a good classifier [2].
- Critical Experimental Factor
 - **Docking Box Size:** A critical parameter is the size of the search space. Research indicates that using a box size optimized for the ligand, specifically **2.9 times the ligand's radius of gyration**, can significantly improve docking accuracy compared to using default settings [3].

The following diagram illustrates the general workflow of a docking benchmark study.



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Recommendations for Practitioners

To get the best results from molecular docking, consider these insights from the studies:

- **Leverage CNN Scoring in GNINA:** When using GNINA, employ its **CNN score** as a filter. A cutoff of **0.9** can improve the specificity of your results, helping to distinguish true binders from false positives [2].
- **Optimize the Search Space:** Do not rely solely on default box sizes. For AutoDock Vina, calculate the box size based on the ligand's radius of gyration (**Box Size = 2.9 × Rg**) for more accurate pose prediction [3].
- **Evaluate with ROC Curves:** To objectively assess the performance of a docking program for your specific target, perform a **ROC analysis**.- This is considered a robust method for evaluating virtual screening results [2] [1].
- **Consider Consensus Approaches:** No single program is best for every situation. Using multiple docking programs or scoring functions (consensus docking) can sometimes yield more reliable outcomes than relying on a single tool.

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